(1H-benzimidazol-2-ylmethyl)benzylamine dihydrochloride

Vue d'ensemble

Description

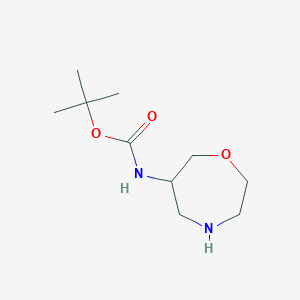

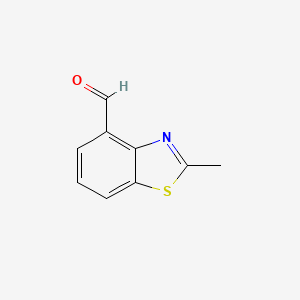

“(1H-benzimidazol-2-ylmethyl)benzylamine dihydrochloride” is a chemical compound with the CAS Number: 860189-02-2. It has a linear formula of C15H15N3.2ClH . The compound has a molecular weight of 310.23 . The IUPAC name for this compound is N-((1H-benzo[d]imidazol-2-yl)methyl)-1-phenylmethanamine dihydrochloride .

Molecular Structure Analysis

The InChI code for “(1H-benzimidazol-2-ylmethyl)benzylamine dihydrochloride” is 1S/C15H15N3.2ClH/c1-2-6-12(7-3-1)10-16-11-15-17-13-8-4-5-9-14(13)18-15;;/h1-9,16H,10-11H2,(H,17,18);2*1H . This code represents the molecular structure of the compound.Applications De Recherche Scientifique

Synthesis and Characterization

(1H-benzimidazol-2-ylmethyl)benzylamine dihydrochloride and related benzimidazole derivatives have been explored in various synthetic and characterization studies. For instance, the synthesis of N-arylindazoles and benzimidazoles from common intermediates highlights the versatility of benzimidazole compounds in pharmaceuticals, given their prevalence in this field (B. C. Wray & J. Stambuli, 2010). Another study involved the synthesis of trisubstituted imidazoles with applications in amino acid mimetics, showcasing the utility of benzimidazole derivatives in creating biologically relevant structures (S. Zaman, Kitamura Mitsuru & A. Abell, 2005).

Complexation and Biological Properties

Benzimidazole derivatives have been studied for their complexing properties and potential biological applications. A notable study synthesized a novel 1H-benzimidazol-2-ylmethyl diethyl phosphate ligand, exploring its complexation with Cu(II), Co(II), and Zn(II) in aqueous solutions. This research provides insights into the coordinating properties of benzimidazole derivatives and their potential for biological applications (A. Kufelnicki et al., 2013). Another study focused on the synthesis, structure, DNA-binding properties, and antioxidant activity of silver(I) complexes containing V-shaped bis-benzimidazole ligands, revealing their intercalation mode with DNA and potential antioxidant properties (Huilu Wu et al., 2012).

Photophysical Properties

The photophysical properties of benzimidazole derivatives have also been explored, with studies on bipolar triphenylamine-benzimidazole derivatives for organic light-emitting diodes (OLEDs) applications. These studies highlight the excellent thermal stability and solubility of benzimidazole-containing molecules, making them suitable for solution-processed OLEDs (Z. Ge et al., 2008).

Molecular Structures and Spectroscopic Studies

Further research into benzimidazole derivatives includes detailed molecular structure and spectroscopic studies, such as the characterization of N-(1H-benzimidazol-2-yl)-N'-benzyl propionamidine, providing valuable data on the conformation and crystal structure of benzimidazole compounds (N. Raouafi et al., 2007).

Safety And Hazards

The safety information for “(1H-benzimidazol-2-ylmethyl)benzylamine dihydrochloride” includes several precautionary statements. For example, it is advised to obtain special instructions before use, avoid breathing dust/fume/gas/mist/vapours/spray, and use only outdoors or in a well-ventilated area . It is also recommended to wear protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-1-phenylmethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3.2ClH/c1-2-6-12(7-3-1)10-16-11-15-17-13-8-4-5-9-14(13)18-15;;/h1-9,16H,10-11H2,(H,17,18);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQBOSBQUIDAULY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=NC3=CC=CC=C3N2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1H-benzimidazol-2-ylmethyl)benzylamine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Chloropyridin-4-yl)oxy]propan-1-amine](/img/structure/B1407315.png)

![4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1407317.png)

![Pyrazolo[1,5-a]pyridine-3-sulfonyl chloride](/img/structure/B1407319.png)